REACTION_CXSMILES
|
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][O:12]1.O.[F:18][C:19]1[C:24](B(O)O)=[CH:23][CH:22]=[CH:21][N:20]=1.O.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[F:18][C:19]1[C:24]([C:2]2[N:10]=[CH:9][N:8]=[C:7]3[C:3]=2[N:4]=[CH:5][N:6]3[CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][O:12]2)=[CH:23][CH:22]=[CH:21][N:20]=1 |f:3.4.5.6,8.9.10.11|
|
Name
|
|
Quantity
|
6 g
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Type
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reactant
|
Smiles
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ClC1=C2N=CN(C2=NC=N1)C1OCCCC1
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Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
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FC1=NC=CC=C1B(O)O
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Name
|
sodium carbonate monohydrate
|
Quantity
|
9.35 g
|
Type
|
reactant
|
Smiles
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O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.616 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The stirred mixture was degassed (alternating vacuum/nitrogen)
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Type
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TEMPERATURE
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Details
|
The mixture was cooled
|
Type
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EXTRACTION
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Details
|
extracted into EtOAc (500 mL) from water (400 mL)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in a small volume of DCM
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (50%→75%→100% EtOAc/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC=C1C1=C2N=CN(C2=NC=N1)C1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.96 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |